[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
Description
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is a chiral piperidine derivative characterized by a hydroxyethyl-substituted piperidin-3-yl core, an isopropyl carbamate group, and a benzyl ester moiety. The benzyl ester group may serve as a prodrug moiety, enhancing lipophilicity for improved membrane permeability .
Properties
IUPAC Name |
benzyl N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-15(2)20(17-9-6-10-19(13-17)11-12-21)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17,21H,6,9-14H2,1-2H3/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQJXGOHNLAGIF-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (S)-1-(2-Hydroxyethyl)piperidin-3-amine
The chiral piperidine intermediate is synthesized via a stereoselective cyclization or nucleophilic substitution strategy. A widely adopted approach involves the reaction of a protected (S)-2-amino alcohol with a dihaloalkane under basic conditions. For example, (S)-2-amino-3-methylbutanol can react with 1,5-dibromopentane in the presence of potassium carbonate to form the piperidine ring. The hydroxyethyl group is introduced via alkylation using 2-bromoethanol, with quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhancing reaction efficiency.
Key Reaction Parameters :
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Solvent : Dichloromethane (DCM) or acetonitrile for optimal solubility.
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Temperature : 0–25°C to minimize side reactions.
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Catalyst : Tetrabutylammonium hydrogen sulfate (0.1 equiv) to accelerate alkylation.
Post-reaction, the crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to yield (S)-1-(2-hydroxyethyl)piperidin-3-amine with >98% enantiomeric excess (ee).
Carbamate Formation via Isopropyl Chloroformate
The amine intermediate is reacted with isopropyl chloroformate in the presence of a tertiary amine base (e.g., triethylamine, TEA) to form the carbamate linkage. This step is performed under anhydrous conditions to prevent hydrolysis of the chloroformate.
Reaction Mechanism :
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Deprotonation of the piperidine amine by TEA.
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Nucleophilic attack on isopropyl chloroformate, releasing HCl.
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Quenching of HCl by TEA to drive the reaction to completion.
Optimization Insights :
Benzyl Esterification of the Carboxylic Acid
The final step involves esterification of the carbamic acid with benzyl alcohol. Sulfuric acid (0.5 equiv) or p-toluenesulfonic acid (TsOH) is used as a catalyst in toluene under reflux.
Critical Considerations :
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Water Removal : Azeotropic distillation with toluene to shift equilibrium toward ester formation.
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Reaction Time : 6–8 hours for >95% conversion.
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Workup : Neutralization with NaHCO3, followed by extraction and rotary evaporation.
Stereochemical Control and Analytical Validation
Enantioselective Synthesis
The (S)-configuration at the piperidine C3 position is achieved using chiral starting materials or asymmetric catalysis. For example, (S)-2-amino-3-methylbutanol serves as a chiral pool precursor, preserving stereochemistry during cyclization. Alternatively, Jacobsen’s thiourea catalyst can induce enantioselectivity in the alkylation step, achieving 90–95% ee.
Spectroscopic Characterization
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NMR Spectroscopy :
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HPLC Analysis : Chiralpak AD-H column (hexane:isopropanol 90:10, 1.0 mL/min), retention time = 12.3 min (S-enantiomer).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Alkylation with BrCH₂CH₂OH | 78 | 98.5 | High stereoselectivity |
| Cyclization of diamine | 65 | 97.2 | Fewer purification steps |
| Asymmetric catalysis | 88 | 99.1 | Superior enantiomeric excess |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are employed to enhance heat transfer and mixing efficiency during the alkylation and esterification steps. Cost-effective solvents like ethyl acetate are preferred, and catalytic systems are recycled to minimize waste .
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies investigating the interaction of piperidine derivatives with biological targets.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity. The compound may act as an agonist or antagonist, depending on the nature of the target and the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
*Estimated based on cyclopropyl analog ().
Key Observations:
Substituent Effects on Physicochemical Properties The hydroxyethyl group in the target compound enhances hydrophilicity compared to analogs with bulkier or more hydrophobic groups (e.g., cyclopropyl in ). This may improve aqueous solubility but reduce membrane permeability.
Functional Group Modifications The amino-acetyl variant () introduces a primary amine, which could facilitate hydrogen bonding with biological targets or alter pharmacokinetics via increased polarity. Benzyl ester vs. other esters: The benzyl ester in the target compound may prolong half-life compared to methyl or ethyl esters, as aromatic esters are typically more resistant to hydrolysis .
The target compound’s hydroxyethyl group may mimic morpholine’s role in MSC2364588 () by enhancing solubility for CNS penetration. The absence of electron-withdrawing groups (e.g., sulfones in MSC2364588) in the target compound suggests differences in redox stability or target engagement.
Biological Activity
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is a compound with significant potential in various biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a piperidine ring, which is crucial for its biological activity. The presence of hydroxyl and carbamate functional groups contributes to its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 1354019-06-9 |
| Molecular Weight | 278.35 g/mol |
Anticancer Properties
Recent studies have indicated that piperidine derivatives, including [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester, exhibit anticancer activity . Research shows that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, a related piperidine compound demonstrated enhanced cytotoxicity in hypopharyngeal tumor cells compared to the reference drug bleomycin .
Mechanism of Action:
- Induction of Apoptosis: The compound appears to activate pathways leading to programmed cell death.
- Targeting NF-κB Pathway: Inhibition of IKKb, a critical component in the NF-κB signaling pathway, has been observed, suggesting potential anti-inflammatory effects that may contribute to its anticancer properties .
Neuroprotective Effects
The compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's. Similar piperidine derivatives have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to the progression of Alzheimer's disease .
Key Findings:
- Dual Inhibition: Compounds with piperidine moieties have been identified as dual inhibitors of AChE and BuChE, enhancing their therapeutic potential against cognitive decline.
- Antioxidant Properties: These compounds also exhibit antioxidant activities, which may protect neuronal cells from oxidative stress .
Case Studies
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Cytotoxicity in Cancer Cells:
- A study evaluated the cytotoxic effects of related piperidine compounds on various cancer cell lines, demonstrating a significant reduction in cell viability and increased apoptosis markers.
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Alzheimer's Disease Models:
- In preclinical models, compounds similar to [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester showed improved cognitive function and reduced amyloid-beta aggregation, indicating their potential as therapeutic agents for Alzheimer's disease.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester?
- Methodological Answer : The synthesis typically involves multi-step reactions, including piperidine ring functionalization, carbamate formation, and esterification. For example, coupling reactions with benzyl chloroformate under anhydrous conditions can introduce the carbamate group. Protecting group strategies (e.g., tert-butoxycarbonyl, as in ) may stabilize intermediates. Purification via column chromatography and characterization using NMR (¹H/¹³C) and HRMS (e.g., m/z accuracy within 0.5 ppm, as in ) are critical .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with UV detection to assess purity. Chiral columns may resolve stereoisomers (e.g., epimers, as noted in ) .
- Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., hydroxyethyl at δ 3.5–4.0 ppm). IR identifies carbonyl stretches (C=O at ~1730 cm⁻¹ for esters) .
- Mass Spectrometry : HRMS-ESI provides exact mass confirmation (e.g., C₂₂H₃₄N₂O₄: calculated 458.1079, observed 458.1073) .
Q. What storage conditions ensure compound stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the benzyl ester. Avoid exposure to moisture and light, which may degrade carbamate groups (as per piperidine derivatives in ) .
Advanced Research Questions
Q. How can stereochemical configuration be confirmed for the (S)-piperidin-3-yl center?
- Methodological Answer :
- X-ray Crystallography : Solve the crystal structure using SHELX software (e.g., SHELXL for refinement). Hydrogen bonding networks around the chiral center validate configuration .
- Chiral Chromatography : Employ polysaccharide-based columns (e.g., Chiralpak®) with polar organic mobile phases to separate enantiomers .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- QSAR Modeling : Use PubChem-derived datasets () to train models for logP, solubility, and metabolic stability.
- Molecular Dynamics : Simulate interactions with cytochrome P450 enzymes to assess oxidative metabolism risks .
Q. How to mitigate impurities during large-scale synthesis?
- Methodological Answer :
- Byproduct Analysis : Monitor reactions via LC-MS for common impurities (e.g., de-esterified products or racemized isomers).
- Process Optimization : Adjust reaction pH (e.g., mildly basic conditions for carbamate stability) and use scavengers (e.g., molecular sieves for water-sensitive steps) .
Q. What in vitro assays evaluate the compound’s metabolic stability?
- Methodological Answer :
- Microsomal Incubations : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
- Metabolite ID : Use high-resolution mass spectrometry (HRMS) to identify hydroxylation or ester hydrolysis products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
